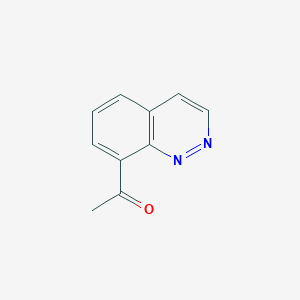
1-(Cinnolin-8-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cinnolin-8-yl)ethanone is an organic compound with the molecular formula C10H8N2O It belongs to the class of cinnoline derivatives, which are heterocyclic aromatic compounds containing a fused benzene and pyridazine ring system
準備方法
Synthetic Routes and Reaction Conditions: 1-(Cinnolin-8-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of cinnoline with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis likely follows similar principles to laboratory-scale methods, with optimizations for yield and purity. Large-scale production would involve careful control of reaction conditions and purification processes to ensure consistency and quality.
化学反応の分析
Types of Reactions: 1-(Cinnolin-8-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1-(Cinnolin-8-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 1-(Cinnolin-8-yl)ethanone and its derivatives involves interactions with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or bind to receptors, modulating biological pathways. The exact mechanism depends on the specific derivative and its intended application.
類似化合物との比較
1-(Quinolin-8-yl)ethanone: Similar in structure but with a quinoline ring instead of a cinnoline ring.
1-(Isoquinolin-8-yl)ethanone: Contains an isoquinoline ring, differing in the position of the nitrogen atom.
Uniqueness: 1-(Cinnolin-8-yl)ethanone is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its derivatives may exhibit different reactivity and biological activity compared to similar compounds, making it a valuable compound for research and development.
特性
分子式 |
C10H8N2O |
|---|---|
分子量 |
172.18 g/mol |
IUPAC名 |
1-cinnolin-8-ylethanone |
InChI |
InChI=1S/C10H8N2O/c1-7(13)9-4-2-3-8-5-6-11-12-10(8)9/h2-6H,1H3 |
InChIキー |
BLMIRQSAPIQWGQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC2=C1N=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


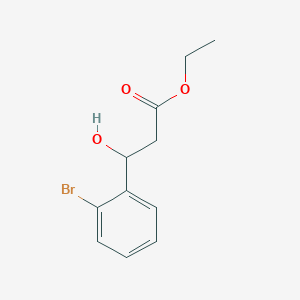
![Benzo[g]quinazolin-4-amine](/img/structure/B13671898.png)
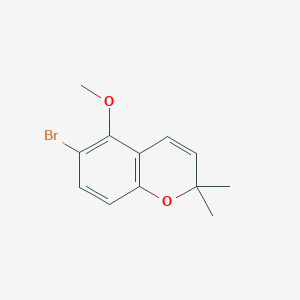
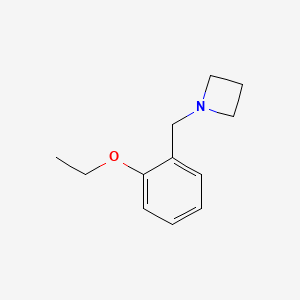

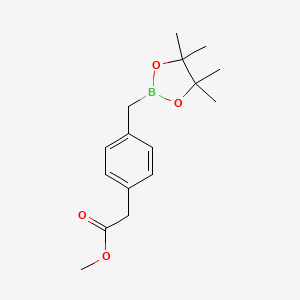
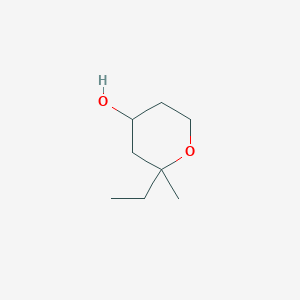

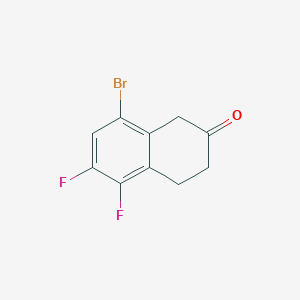
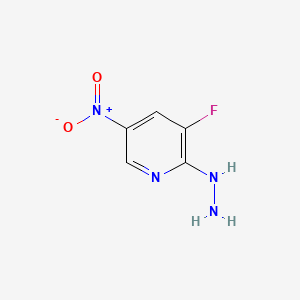
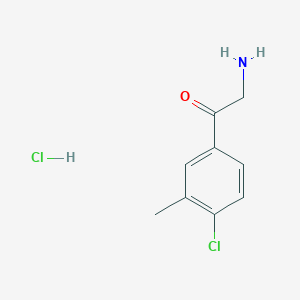
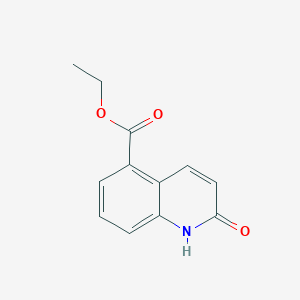
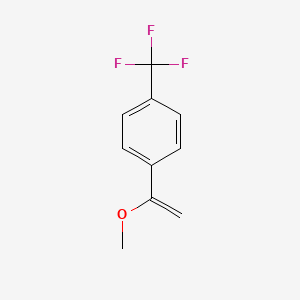
![4,6-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13671994.png)
